5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that features a unique combination of a cyclopropyl group, a thiophene ring, and an oxazole moiety
Mechanism of Action
Target of Action
The compound “5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide” is a novel synthetic molecule. Based on the information available, it seems to be related to the class of compounds known as quinolones . Quinolones are known to inhibit DNA gyrase and topoisomerase IV, which are bacterial topoisomerase II enzymes . These enzymes are essential for controlling the topology and conformation of DNA .
Mode of Action
If it follows the pattern of other quinolones, it likely interacts with its targets (dna gyrase and topoisomerase iv) by binding to them and inhibiting their activity . This inhibition prevents the bacteria from properly managing their DNA topology, which is crucial for processes like replication and transcription .
Biochemical Pathways
The biochemical pathways affected by this compound would primarily be those involving DNA replication and transcription in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts these processes, leading to bacterial death .
Result of Action
The result of the compound’s action, assuming it acts similarly to other quinolones, would be the death of bacterial cells due to the disruption of essential DNA processes . This could potentially make it effective as an antibacterial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide.
Introduction of the Thiophene Group: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated oxazole intermediate.
Cyclopropyl Group Addition: The cyclopropyl group is typically added via a cyclopropanation reaction, which involves the reaction of an alkene with a diazo compound in the presence of a metal catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amines or other reduced products.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as bromine or nitric acid are typically employed.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives of the oxazole ring.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the oxazole and thiophene rings suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, the compound’s unique properties may be leveraged in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
5-cyclopropyl-N-[2-(furan-3-yl)ethyl]-1,2-oxazole-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
5-cyclopropyl-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide: Contains a pyridine ring, which may alter its biological activity and chemical reactivity.
Uniqueness
The presence of the thiophene ring in 5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide imparts unique electronic properties that can enhance its interactions with biological targets and its stability in various chemical environments. This makes it distinct from similar compounds with different heterocyclic rings.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-cyclopropyl-N-(2-thiophen-3-ylethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-13(14-5-3-9-4-6-18-8-9)11-7-12(17-15-11)10-1-2-10/h4,6-8,10H,1-3,5H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLOOWOMCWGESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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